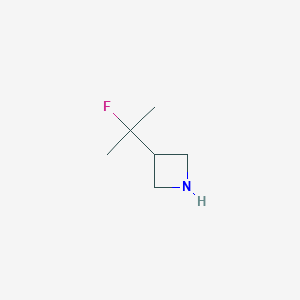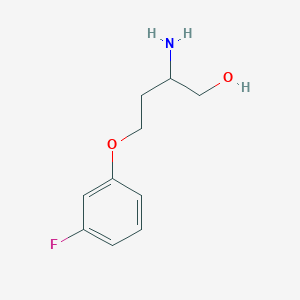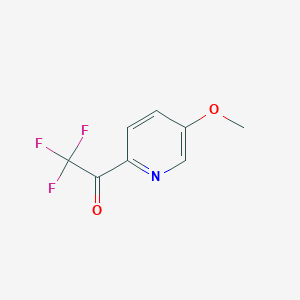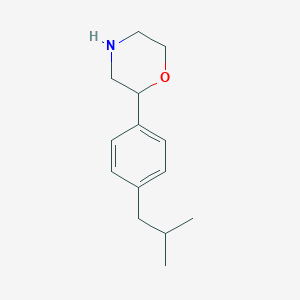
3-(3-Bromo-5-fluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11BrFN. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorobenzyl)azetidine typically involves the alkylation of azetidine with a suitable benzyl halide. One common method includes the reaction of azetidine with 3-bromo-5-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-5-fluorobenzyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the ring strain in azetidines, they can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ring-opening.
Major Products Formed
Substitution Reactions: Products include azide or thiocyanate derivatives.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agents used.
Ring-Opening Reactions: Products include linear amines or other open-chain derivatives.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-fluorobenzyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring. They are more reactive due to higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain and distinct chemical properties.
Uniqueness
The presence of both bromine and fluorine atoms provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
3-[(3-bromo-5-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8/h2-4,8,13H,1,5-6H2 |
Clave InChI |
CRQGYMKOQKZXBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



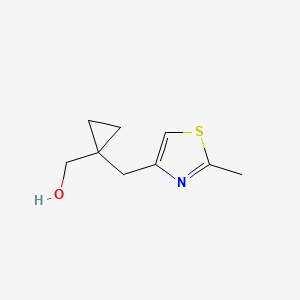

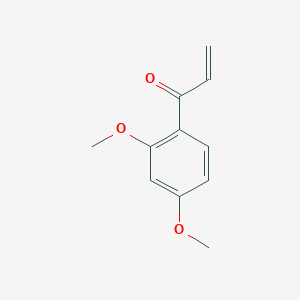
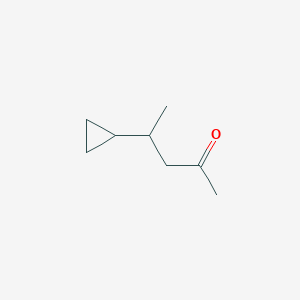
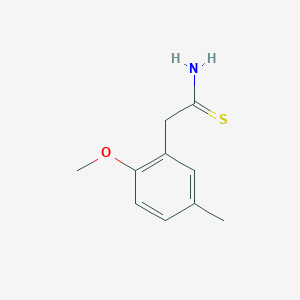
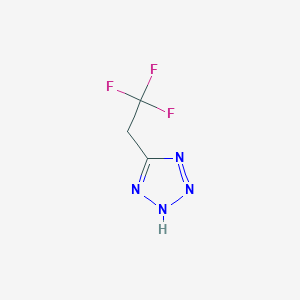
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
